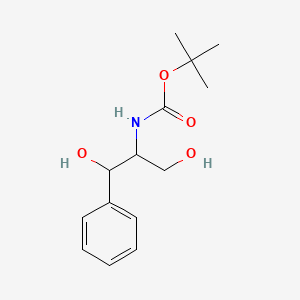
tert-Butyl (1,3-dihydroxy-1-phenylpropan-2-yl)carbamate
Vue d'ensemble
Description
“tert-Butyl (1,3-dihydroxy-1-phenylpropan-2-yl)carbamate” is a research compound . It has a molecular formula of C14H21NO4 and a molecular weight of 267.33 g/mol . It is usually available in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H21NO4 . Its average mass is 251.321 Da and its monoisotopic mass is 251.152145 Da .Physical And Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 251.32 g/mol.Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
tert-Butyl (1,3-dihydroxy-1-phenylpropan-2-yl)carbamate and its derivatives have been a subject of research due to their pharmacological properties. Some novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, including tert-butyl derivatives, have shown potential in antiarrhythmic and hypotensive activities. Specifically, certain compounds exhibited strong hypotensive action and antiarrhythmic activity comparable to established drugs like Propranolol (Chalina, Chakarova, & Staneva, 1998).
Chemical Synthesis and Application
The compound has been used in the synthesis of various chemical structures. For instance, enantioselective synthesis processes involving tert-butyl derivatives have been developed for producing 2-substituted 3-aminopropanoic acid derivatives, which are analogues of aromatic amino acids (Arvanitis et al., 1998). Additionally, the tert-butyl carbamate derivatives have been studied for their ability to undergo metalation between nitrogen and silicon, demonstrating their utility in synthesizing α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).
Role in Organic Synthesis
In organic synthesis, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of N-(Boc) nitrone equivalents, have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate. These compounds are significant as building blocks in organic synthesis due to their transformation into N-(Boc)hydroxylamines (Guinchard, Vallée, & Denis, 2005).
Catalytic Applications
The this compound has also been employed in enzymatic kinetic resolution processes. For instance, its derivative was resolved via lipase-catalyzed transesterification, leading to optically pure enantiomers. Thisdemonstrates its role in chiral synthesis and the production of specific enantiomers for further chemical applications (Piovan, Pasquini, & Andrade, 2011).
Crystal Structure Analysis
Research has also focused on the crystal structure analysis of tert-butyl carbamate derivatives. Studies have been conducted to understand the molecular arrangement, hydrogen bonding, and other structural characteristics of these compounds. This information is crucial for the development of new materials and understanding the interaction of molecules at a fundamental level (Baillargeon et al., 2017).
Intermediate in Synthesis of Biologically Active Compounds
tert-Butyl carbamate derivatives have been used as intermediates in the synthesis of biologically active compounds. For example, they have been utilized in the synthesis of natural product analogs with cytotoxic activity against human carcinoma cell lines, demonstrating their importance in medicinal chemistry and drug development (Tang et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)12(17)10-7-5-4-6-8-10/h4-8,11-12,16-17H,9H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIHMMMBXBQYNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R,4'R)-2,2'-Methylenebis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B3323577.png)

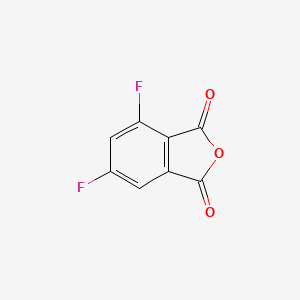
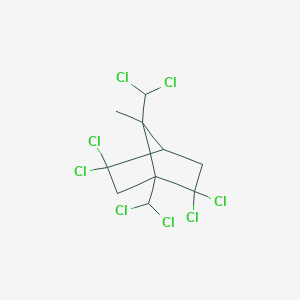
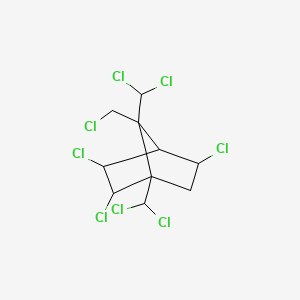
![5-benzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B3323621.png)
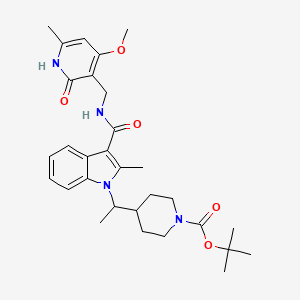
![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno-[3,2-e]pyridine-2-carboxylic acid](/img/structure/B3323635.png)


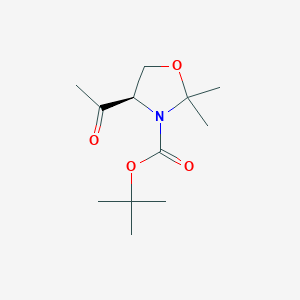
![2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B3323675.png)

